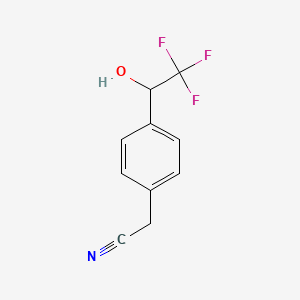
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a phenyl ring attached to an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and 2,2,2-trifluoroethanol.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-bromoacetophenone with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with 2,2,2-trifluoroethanol to form the intermediate 4-(2,2,2-trifluoro-1-hydroxyethyl)phenylmethanol.
Oxidation: The intermediate is oxidized using an oxidizing agent such as PCC (Pyridinium chlorochromate) to yield 4-(2,2,2-trifluoro-1-hydroxyethyl)benzaldehyde.
Nitrile Formation: Finally, the benzaldehyde is converted to the acetonitrile derivative using a cyanide source such as sodium cyanide under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: LiAlH₄, H₂/Pd-C, or NaBH₄.
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄), or sulfonating agents (SO₃/H₂SO₄).
Major Products
Oxidation: 2-(4-(2,2,2-Trifluoro-1-oxoethyl)phenyl)acetonitrile.
Reduction: 2-(4-(2,2,2-Trifluoro-1-aminoethyl)phenyl)acetonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine
The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism by which 2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.
4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile: Similar structure but with a benzonitrile group instead of acetonitrile.
Uniqueness
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile is unique due to the presence of both a trifluoromethyl group and an acetonitrile group, which confer distinct chemical properties such as increased lipophilicity and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H8F3NO |
|---|---|
Poids moléculaire |
215.17 g/mol |
Nom IUPAC |
2-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)8-3-1-7(2-4-8)5-6-14/h1-4,9,15H,5H2 |
Clé InChI |
IREOCCRYIXYBJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC#N)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


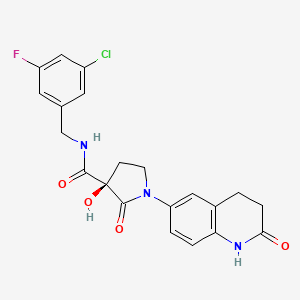
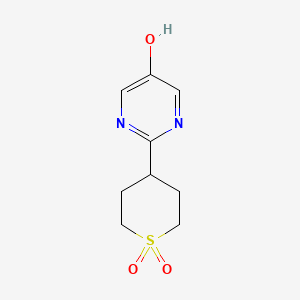



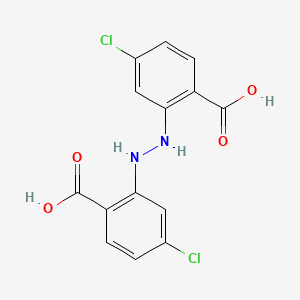

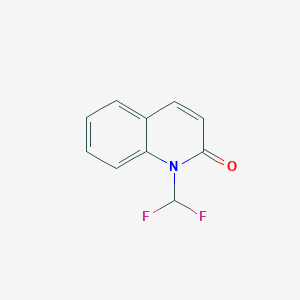
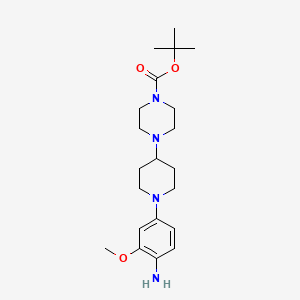
![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)
![3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12956210.png)



